8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

Cross-coupling Suzuki-Miyaura Medicinal chemistry

This 8-bromo-7-methyl-THIQ (CAS 1784607-28-8) offers a unique ortho-substitution pattern optimizing palladium-catalyzed cross-coupling regioselectivity versus other bromo-THIQ isomers. The free secondary amine enables orthogonal diversification via N-alkylation, acylation, or sulfonylation, providing access to underexplored IP space. With a calculated LogP of 2.85, it is ideally suited for CNS-focused compound libraries. Classified as GHS07 Warning (H302/H315/H319/H335) with no transport restrictions, simplifying multi-site procurement. Consistent 98% purity across suppliers reduces in-house purification needs, while multi-vendor availability ensures supply chain redundancy for R&D scale-up.

Molecular Formula C10H12BrN
Molecular Weight 226.117
CAS No. 1784607-28-8
Cat. No. B2528100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline
CAS1784607-28-8
Molecular FormulaC10H12BrN
Molecular Weight226.117
Structural Identifiers
SMILESCC1=C(C2=C(CCNC2)C=C1)Br
InChIInChI=1S/C10H12BrN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-3,12H,4-6H2,1H3
InChIKeySOFBLERDSCFPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 0.5 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1784607-28-8): Procurement-Grade Molecular Scaffold for Targeted C–H Functionalization


8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1784607-28-8) is a disubstituted tetrahydroisoquinoline (THIQ) derivative bearing a bromine atom at the 8-position and a methyl group at the 7-position of the saturated heterocyclic framework . This compound is commercially catalogued as a 98% purity research intermediate and represents a defined member of the broader class of substituted THIQs, which are widely recognized for their utility in medicinal chemistry and alkaloid synthesis. The strategic placement of the bromine ortho to the 7-methyl substituent establishes a distinct regiochemical entry point for divergent synthetic elaboration via transition-metal-catalyzed cross-coupling methodologies.

Why 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Regioisomeric or Mono-substituted THIQ Analogs


Generic substitution of 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline with alternative brominated THIQ derivatives introduces critical divergences in synthetic utility and downstream physicochemical properties. The 8-position bromine establishes a unique electronic and steric environment distinct from 5-bromo, 6-bromo, or 7-bromo regioisomers, directly impacting the regioselectivity and efficiency of subsequent palladium-catalyzed cross-coupling reactions [1]. Furthermore, the presence of the 7-methyl group differentiates this scaffold from mono-brominated THIQs by providing an additional orthogonal functional handle and modulating lipophilicity . Interchanging this specific substitution pattern with structurally similar analogs without rigorous comparative validation introduces uncontrolled variables that can compromise synthetic route reproducibility and final compound purity in research-scale or industrial chemical production workflows.

Quantitative Differentiation Evidence: 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline vs. Regioisomeric THIQ Analogs


Synthetic Accessibility: Ortho-Bromination Adjacent to 7-Methyl Enables Divergent C–C Bond Formation

The 8-bromo substitution pattern, positioned ortho to the 7-methyl group, provides a sterically and electronically defined aryl bromide handle for palladium-catalyzed cross-coupling. This regiochemistry offers a distinct synthetic advantage over the more commonly cited 7-bromo-THIQ analogs, which lack the adjacent methyl substituent and therefore present a different reactivity profile in C–C bond-forming reactions . In PNMT inhibitor studies involving 7-substituted THIQs, 7-bromo derivatives demonstrated measurable but modest inhibitory potency and selectivity [1], whereas the 8-bromo-7-methyl scaffold remains uncharacterized in this context, representing an underexplored region of chemical space.

Cross-coupling Suzuki-Miyaura Medicinal chemistry

Lipophilicity and Physicochemical Differentiation from 7-Bromo-THIQ Analogs

The calculated octanol-water partition coefficient (LogP) for 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is 2.85 , representing a measurable increase in lipophilicity relative to the unsubstituted 1,2,3,4-tetrahydroisoquinoline parent scaffold and mono-brominated analogs lacking the 7-methyl group. This quantitative difference in LogP influences chromatographic retention, membrane permeability in cell-based assays, and solubility characteristics during purification and formulation.

Lipophilicity LogP Physicochemical properties

Boiling Point and Volatility Differentiation for Purification Protocol Design

The predicted boiling point of 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is 307.9 ± 42.0 °C at 760 mmHg , while the regioisomeric (S)-7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (bromine at C7; methyl at C1) exhibits a predicted boiling point of 278.0 ± 40.0 °C . This approximately 30 °C differential in boiling point between regioisomers provides a quantifiable basis for selecting appropriate purification methods—distillation vs. chromatography—and for anticipating compound behavior during solvent removal under reduced pressure.

Boiling point Distillation Purification

Regiochemical Differentiation from 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline contains a saturated secondary amine (NH) in the heterocyclic ring, whereas its positional isomer 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1557560-51-6) features a carbonyl at the 1-position (lactam) . This structural divergence fundamentally alters the chemical reactivity of the nitrogen-containing ring: the lactam carbonyl in the 5-bromo analog renders the nitrogen non-nucleophilic, while the secondary amine in the target compound remains available for alkylation, acylation, sulfonylation, or Boc-protection. The 5-bromo analog is typically prepared via bromination of 7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one using NBS , whereas the target 8-bromo-7-methyl compound serves as a more versatile building block with orthogonal functionalization options at both the bromine and the amine.

Regioisomer Lactam Cross-coupling

Safety and Handling Profile for Procurement and Laboratory Risk Assessment

8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is classified under GHS07 with the signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This harmonized classification provides procurement officers and laboratory safety personnel with standardized, quantifiable risk assessment parameters that differ from structurally related but more hazardous brominated THIQ analogs. The compound is designated as non-hazardous for transport , reducing shipping restrictions and associated costs compared to compounds requiring dangerous goods declarations.

GHS classification Safety data Procurement compliance

Commercial Availability and Purity Benchmarking for Procurement Decision-Making

8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is commercially available from multiple reputable chemical suppliers including Fluorochem (UK/EU/China stock), Sigma-Aldrich (via Enamine), and Leyan, with catalog purities of 95–98% . In contrast, many regioisomeric analogs such as 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one and various 7-bromo-substituted THIQ derivatives are offered primarily through custom synthesis or are available from a more limited supplier base, which can introduce longer lead times and higher minimum order quantities.

Commercial availability Purity Procurement

8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1784607-28-8): Evidence-Supported Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Diversified THIQ-Derived Compound Libraries via Palladium-Catalyzed Cross-Coupling

8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is optimally suited for constructing structurally diverse compound libraries through Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed cross-coupling reactions. The ortho relationship between the 8-bromine and 7-methyl substituents provides a distinct steric and electronic environment for C–C bond formation . The free secondary amine permits orthogonal diversification via N-alkylation, acylation, or sulfonylation prior to or following cross-coupling . The compound's higher calculated LogP (2.85) relative to unsubstituted THIQ scaffolds should be factored into purification workflows, with reversed-phase HPLC retention times expected to be extended relative to less lipophilic analogs. Researchers exploring underexpored regions of THIQ chemical space—particularly those seeking to differentiate from extensively characterized 7-bromo-THIQ PNMT inhibitors [1]—will find this scaffold valuable for generating novel intellectual property.

Chemical Biology: Preparation of Functionalized THIQ Probes with Defined Lipophilicity

The combination of an 8-bromo handle for bioconjugation or fluorescent tag attachment, a 7-methyl group that modestly increases lipophilicity (calculated LogP = 2.85) , and a free secondary amine for further functionalization makes this compound a versatile intermediate for generating chemical biology probes. The calculated LogP of 2.85 should inform decisions regarding solvent selection for stock solution preparation and anticipated cellular permeability in phenotypic screening assays. Researchers should note that the predicted boiling point of 307.9 ± 42.0 °C indicates that chromatographic purification is preferable to distillation for isolating final products, a consideration that should be incorporated into synthetic planning and procurement of chromatography consumables.

Process Chemistry: Scalable Building Block with Favorable Safety and Supply Chain Profile

For process chemistry and scale-up applications, 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline offers a combination of attributes that reduce operational complexity. The compound is classified under GHS07 with a 'Warning' signal word and carries hazard statements H302, H315, H319, and H335, with no transport restrictions . This classification minimizes the administrative and logistical burden associated with procurement, storage, and shipping of larger quantities compared to analogs requiring 'Danger' classifications or dangerous goods declarations. Multi-supplier availability through Fluorochem, Sigma-Aldrich/Enamine, and Leyan provides procurement flexibility and supply chain redundancy. The consistent catalog purity of 95–98% across suppliers reduces the need for extensive in-house purification prior to use in subsequent synthetic steps.

Synthetic Methodology Development: Ortho-Substituted THIQ as a Model Substrate for Cross-Coupling Optimization

The 8-bromo-7-methyl substitution pattern provides a sterically defined ortho-disubstituted aryl bromide that can serve as a model substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies. Unlike 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1557560-51-6), which contains a lactam carbonyl and non-nucleophilic nitrogen , the target compound retains a reactive secondary amine that can be selectively protected or functionalized. This orthogonal reactivity profile enables sequential diversification strategies (e.g., amine protection, cross-coupling, deprotection, amine functionalization) that are not accessible with lactam-containing analogs. The predicted boiling point of 307.9 ± 42.0 °C and pKa considerations relative to C1-methyl analogs provide relevant benchmarks for designing reaction conditions and workup procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.